molecular formula C5H7FO B580767 1-(Fluoromethyl)cyclopropane-1-carbaldehyde CAS No. 1268519-96-5

1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Cat. No. B580767
CAS RN: 1268519-96-5
M. Wt: 102.108
InChI Key: VVSXPZDSMOTRMF-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C5H7FO . It is used in various applications and services including analytical chemistry, cell culture & analysis, chemistry & biochemicals, clinical & diagnostics, filtration, greener alternative products, industrial microbiology, labware, materials science, molecular biology & functional genomics, mRNA development & manufacturing, pharma & biopharma manufacturing, protein biology, and water purification .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7FO/c6-3-5(4-7)1-2-5/h4H,1-3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 113.2±5.0℃ (760 Torr) and a density of 1.204±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Synthesis and Reactivity

"1-(Fluoromethyl)cyclopropane-1-carbaldehyde" and its derivatives are critical in the development of novel synthetic methodologies due to the unique reactivity of the cyclopropane ring and the fluoromethyl group. The presence of a fluoromethyl group adjacent to a cyclopropane ring significantly affects the compound's reactivity, allowing for unique transformations. For example, the cyclopropane ring's high ring strain and the fluorine atom's electronegativity facilitate [2+1]-type cyclopropanation reactions, which are pivotal in synthesizing biologically active compounds and natural products. These reactions have been extensively studied and reviewed, showcasing various methodologies for cyclopropanation, including Michael-induced ring closure and the Simmons–Smith reaction, highlighting the versatility of cyclopropane derivatives in organic synthesis (Kamimura, 2014).

Influence in Organic Chemistry

The fluoromethyl group in "this compound" plays a significant role in modulating the compound's physical and chemical properties, making it a valuable building block in organic synthesis. The interaction between the fluorine atom and adjacent functional groups can lead to the development of novel organic reactions and the synthesis of compounds with potential pharmacological activities. This is exemplified in the work on the oxidation of cyclopropane-containing hydrocarbons, where the presence of fluorine influences the outcome of such reactions, providing a direct route towards carbonylcyclopropanes (Sedenkova et al., 2018).

Fluorine as a Hydrogen Bond Acceptor

The role of organic fluorine, such as that in "this compound," as a hydrogen bond acceptor, is a topic of considerable interest. Studies evaluating the ability of fluorine to participate in hydrogen bonding have revealed insights into the subtle interactions that can significantly affect molecular recognition and binding in biological systems. Research has shown that while fluorine can act as a weak hydrogen bond acceptor, its utility in this capacity depends on the specific context of the molecule, with implications for the design of pharmaceuticals and agrochemicals (Howard et al., 1996).

Polymerization and Material Science

The fluorinated aldehyde "this compound" may also find applications in material science, particularly in the polymerization of aldehydes. While specific studies on this compound might not be widely reported, the polymerization of higher aldehydes, including fluorinated variants, is an area of active research. These studies contribute to understanding the mechanisms of polymerization, the properties of the resulting polymers, and their potential applications in various industries, from pharmaceuticals to advanced materials (Kubisa et al., 1980).

properties

IUPAC Name

1-(fluoromethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-3-5(4-7)1-2-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSXPZDSMOTRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268519-96-5
Record name 1-(fluoromethyl)cyclopropane-1-carbaldehyde
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